Merestinib dihydrochloride

MET kinase inhibitor drug-target residence time type II kinase inhibitor

Merestinib dihydrochloride (LY2801653 dihydrochloride) is an investigational, orally bioavailable, type II ATP-competitive multikinase inhibitor primarily targeting the MET receptor tyrosine kinase. It demonstrates a potent dissociation constant (Ki) of 2 nM for MET and exhibits broad inhibitory activity against a panel of oncogenic kinases, including MST1R (RON), AXL, FLT3, MERTK, TEK (TIE-2), ROS1, DDR1/2, and MKNK1/2.

Molecular Formula C30H24Cl2F2N6O3
Molecular Weight 625.4 g/mol
CAS No. 1206801-37-7
Cat. No. B1139136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMerestinib dihydrochloride
CAS1206801-37-7
SynonymsN-[3-fluoro-4-[1-methyl-6-(1H-pyrazol-4-yl)indazol-5-yl]oxyphenyl]-1-(4-fluorophenyl)-6-methyl-2-oxopyridine-3-carboxamide; dihydrochloride
Molecular FormulaC30H24Cl2F2N6O3
Molecular Weight625.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C=C5C(=C4)C=NN5C)C6=CNN=C6)F.Cl.Cl
InChIInChI=1S/C30H22F2N6O3.2ClH/c1-17-3-9-23(30(40)38(17)22-7-4-20(31)5-8-22)29(39)36-21-6-10-27(25(32)12-21)41-28-11-18-16-35-37(2)26(18)13-24(28)19-14-33-34-15-19;;/h3-16H,1-2H3,(H,33,34)(H,36,39);2*1H
InChIKeyNNYNNMGUBHQQLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Merestinib Dihydrochloride (LY2801653 dihydrochloride, CAS 1206801-37-7) Procurement Guide for MET-Targeted Research


Merestinib dihydrochloride (LY2801653 dihydrochloride) is an investigational, orally bioavailable, type II ATP-competitive multikinase inhibitor primarily targeting the MET receptor tyrosine kinase . It demonstrates a potent dissociation constant (Ki) of 2 nM for MET and exhibits broad inhibitory activity against a panel of oncogenic kinases, including MST1R (RON), AXL, FLT3, MERTK, TEK (TIE-2), ROS1, DDR1/2, and MKNK1/2 . Developed by Eli Lilly and Company, this small molecule is distinguished by its slow-off binding kinetics to MET and its capacity to inhibit NTRK1/2/3 fusions [1]. As the dihydrochloride salt (CAS 1206801-37-7), it provides enhanced solubility in DMSO (≥90-100 mg/mL) for in vitro and in vivo research applications .

Why Merestinib Dihydrochloride (CAS 1206801-37-7) Cannot Be Replaced by Other MET Inhibitors in Targeted Studies


Within the MET inhibitor class, compounds are not functionally interchangeable due to substantial differences in kinase binding mode, selectivity profile, and residence time. Merestinib dihydrochloride is a type II ATP-competitive inhibitor, binding to the inactive DFG-out conformation of MET, which confers a slow-off rate and prolonged target engagement (pharmacodynamic t1/2 of 525 minutes) . In contrast, many commonly used MET inhibitors, such as Crizotinib, Capmatinib, and Tepotinib, are type I inhibitors that bind the active DFG-in conformation, exhibiting faster dissociation kinetics [1]. Furthermore, merestinib's unique multi-kinase footprint—which includes potent inhibition of DDR1 (IC50 0.1 nM), MKNK1/2 (IC50 7 nM), and NTRK fusions—distinguishes it from more selective agents like Capmatinib (which spares RON, EGFR, and HER-3) or VEGFR2-dominant inhibitors like Cabozantinib . These mechanistic and selectivity differences translate into distinct cellular and in vivo efficacy profiles, particularly against resistant mutants and specific fusion-driven cancers, making direct substitution of merestinib with another MET inhibitor without experimental validation scientifically invalid [2].

Quantitative Differentiation Evidence for Merestinib Dihydrochloride (CAS 1206801-37-7) Against Key MET Inhibitor Comparators


Evidence 1: Prolonged Target Residence Time via Type II Slow-Off Binding Kinetics

Merestinib dihydrochloride exhibits a markedly prolonged pharmacodynamic residence time on the MET kinase compared to type I ATP-competitive inhibitors. It demonstrates a dissociation rate constant (Koff) of 0.00132 min-1 and a corresponding half-life (t1/2) of 525 minutes for the MET- merestinib complex . This slow-off kinetic profile is characteristic of type II inhibitors, which bind the inactive DFG-out conformation, in contrast to the faster-off rates typical of type I inhibitors like Crizotinib and Capmatinib [1]. Prolonged target engagement can translate to sustained pathway inhibition and potentially improved efficacy at lower systemic exposures or less frequent dosing in vivo [2].

MET kinase inhibitor drug-target residence time type II kinase inhibitor slow-off kinetics

Evidence 2: Broader Kinase Inhibition Profile with Unique Selectivity Footprint

Merestinib dihydrochloride demonstrates potent inhibition across a broader and distinct panel of kinases compared to more narrowly targeted MET inhibitors. In cell-based assays, it inhibits DDR1 with an IC50 of 0.1 nM, MKNK1/2 with IC50 of 7 nM, and FLT3 with IC50 of 7 nM, while also maintaining potent activity against AXL (IC50 2 nM) and MST1R (IC50 11 nM) . In contrast, the selective MET inhibitor Capmatinib (INC280) shows an IC50 of 0.13 nM for MET but is reported to be inactive against RONβ, EGFR, and HER-3, highlighting a significantly narrower selectivity profile . Similarly, while Cabozantinib is a potent VEGFR2/MET inhibitor (IC50 0.035 nM/1.3 nM), its primary anti-angiogenic activity is driven by VEGFR2 blockade, a target merestinib does not potently inhibit at clinically relevant concentrations [1].

kinase selectivity multikinase inhibitor DDR1 AXL MKNK1/2

Evidence 3: Superior Drug Sensitivity Score (DSSasym) in Ex Vivo Functional Testing

In an ex vivo drug sensitivity analysis of patient-derived cells, merestinib achieved a DSSasym quantile of 98.4%, the highest score among evaluated MET inhibitors, indicating an above-average response within the tested cohort [1]. This score surpassed that of Crizotinib (93.7%) and Cabozantinib (77.2%), as well as other agents like Ruxolitinib (87.3%) and Foretinib (75.4%) [1]. The DSSasym metric integrates both potency and efficacy over a range of concentrations, providing a functional readout of compound activity in a physiologically relevant context.

drug sensitivity score functional precision medicine ex vivo testing MET inhibitor

Evidence 4: Activity Against NTRK Fusions and Type I Inhibitor-Resistant NTRK Mutants

Merestinib dihydrochloride is a type II NTRK1 kinase inhibitor, as determined by X-ray crystallography, and exhibits potent activity against NTRK1/2/3 fusions [1]. In cellular models, it demonstrates antiproliferative effects in KM-12 cells harboring the TPM3-NTRK1 fusion. Critically, merestinib retains efficacy against the NTRK1 G667C acquired resistance mutation, which confers resistance to type I NTRK inhibitors such as Entrectinib and Larotrectinib [1]. In vivo, merestinib treatment led to profound tumor growth inhibition in xenograft models bearing both TPM3-NTRK1 wild-type and G667C mutant tumors [1]. This contrasts with the clinical experience of type I NTRK inhibitors, where the G667C mutation emerges as a common mechanism of acquired resistance [2].

NTRK fusion kinase inhibitor resistance G667C mutation type II NTRK inhibitor

Evidence 5: Favorable Oral Bioavailability and Pharmacokinetic Profile in Humans

Merestinib dihydrochloride is an orally bioavailable compound with a pharmacokinetic profile supporting once-daily dosing in clinical studies. In a first-in-human phase I study, merestinib demonstrated a dose-proportional increase in exposure, with a geometric mean elimination half-life (t1/2) ranging from 16.0 to 25.8 hours across dose levels (20 mg to 160 mg) on cycle 1 day 1 [1]. The time to maximum concentration (tmax) was approximately 2–4 hours post-dose [1]. This favorable oral bioavailability contrasts with some MET-targeted biologics (e.g., monoclonal antibodies) which require intravenous administration, and with other small molecule MET inhibitors like Tepotinib, which has a reported tmax of ~8-10 hours and a half-life of ~32 hours, potentially leading to different steady-state accumulation profiles [2][3].

pharmacokinetics oral bioavailability half-life Cmax

Recommended Research Applications for Merestinib Dihydrochloride (CAS 1206801-37-7) Based on Differentiated Evidence


Investigating MET Pathway Dependency and Resistance in Cancer Models

Given merestinib's prolonged target residence time (t1/2 525 min) and type II binding mode , it is optimally suited for in vitro and in vivo studies requiring sustained MET pathway inhibition. This includes experiments exploring the kinetics of downstream signaling (e.g., p-MET, p-AKT, p-ERK) over extended time courses, or chronic treatment models where sustained target suppression is hypothesized to delay the emergence of resistance. Its slow-off profile distinguishes it from fast-off type I inhibitors like Crizotinib for these applications.

Evaluating Combination Strategies with DDR1, MKNK1/2, or FLT3 Inhibitors

Merestinib's unique potency against DDR1 (IC50 0.1 nM) and MKNK1/2 (IC50 7 nM) makes it a valuable tool for dissecting the contribution of these kinases to cancer phenotypes in models where they are co-expressed with MET. Researchers can use merestinib as a chemical probe to evaluate the functional significance of these targets in their specific cellular context, and to rationally design combination regimens with more selective inhibitors of MET, DDR1, or MNK pathways.

Preclinical Modeling of Acquired Resistance to Type I NTRK Inhibitors

For laboratories working with NTRK fusion-positive cancer models, merestinib serves as a critical type II NTRK inhibitor tool compound. It is specifically indicated for studies investigating acquired resistance to Entrectinib or Larotrectinib, as it maintains activity against the G667C gatekeeper mutation [1]. This enables researchers to model treatment sequencing (type I → type II inhibitor) and explore combination approaches to prevent or overcome resistance.

Functional Precision Oncology and Ex Vivo Drug Sensitivity Testing

Based on its superior DSSasym score of 98.4% in ex vivo testing [2], merestinib is a prioritized compound for inclusion in functional drug sensitivity panels for patient-derived cancer models (e.g., PDX, organoids). Its high rank in this functional assay suggests robust activity across a range of samples, making it a compelling candidate for correlative biomarker studies aiming to link molecular features (e.g., MET amplification, DDR1 expression) with ex vivo response.

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